molecular formula C25H27N3O4S B298138 N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide

N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide

Cat. No. B298138
M. Wt: 465.6 g/mol
InChI Key: SGUDSLFOMTZBJG-WGOQTCKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide, also known as BHHSA, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that exhibits various biochemical and physiological effects. The compound is synthesized using a specific method and has been applied in many research studies to understand its mechanism of action and potential future directions.

Mechanism of Action

The mechanism of action of N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins in cells. For example, N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs) in cancer cells, which are involved in tumor invasion and metastasis. In addition, N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide has been shown to inhibit the activity of HIV-1 integrase, which is essential for the replication of the virus.
Biochemical and Physiological Effects:
N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide exhibits various biochemical and physiological effects, depending on the cell type and concentration used. It has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models of rheumatoid arthritis, and inhibit the replication of HIV-1 virus in vitro. Moreover, N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide has been shown to inhibit the activity of MMPs, which are involved in tumor invasion and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide in lab experiments is its high yield and purity when synthesized using the specific method mentioned above. Moreover, N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide exhibits various biochemical and physiological effects, making it a versatile compound for different types of experiments. However, one of the limitations of using N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide is its potential toxicity at high concentrations, which may limit its application in certain experiments.

Future Directions

There are several potential future directions for the use of N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide in scientific research. One potential direction is the development of N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide derivatives with improved potency and specificity towards certain enzymes and proteins. Another potential direction is the use of N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide in combination with other drugs to enhance their therapeutic effects. Moreover, N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide may be used in the development of new anti-cancer and anti-viral drugs. Further research is needed to fully understand the potential of N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide in these and other areas of scientific research.
In conclusion, N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide is a chemical compound that has been widely used in scientific research due to its potential therapeutic properties. It is synthesized using a specific method and exhibits various biochemical and physiological effects. N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide has been used in cancer research, anti-inflammatory studies, and anti-viral research. Its mechanism of action is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins in cells. N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide has advantages and limitations for lab experiments, and there are several potential future directions for its use in scientific research.

Synthesis Methods

The synthesis of N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide involves the condensation of 4-(benzyloxy)benzaldehyde with hydrazine hydrate, followed by the reaction with 3,5-dimethylphenyl isocyanate and methanesulfonyl chloride. The product is then purified using column chromatography to obtain N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide in high yield and purity.

Scientific Research Applications

N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide has been used in various scientific research studies due to its potential therapeutic properties. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. In cancer research, N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide has been used to inhibit the growth of cancer cells by inducing apoptosis. In addition, it has been shown to inhibit the replication of HIV-1 virus in vitro. Moreover, N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide has been used to reduce inflammation in animal models of rheumatoid arthritis.

properties

Product Name

N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide

Molecular Formula

C25H27N3O4S

Molecular Weight

465.6 g/mol

IUPAC Name

2-(3,5-dimethyl-N-methylsulfonylanilino)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H27N3O4S/c1-19-13-20(2)15-23(14-19)28(33(3,30)31)17-25(29)27-26-16-21-9-11-24(12-10-21)32-18-22-7-5-4-6-8-22/h4-16H,17-18H2,1-3H3,(H,27,29)/b26-16+

InChI Key

SGUDSLFOMTZBJG-WGOQTCKBSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)N(CC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)S(=O)(=O)C)C

SMILES

CC1=CC(=CC(=C1)N(CC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3)S(=O)(=O)C)C

Canonical SMILES

CC1=CC(=CC(=C1)N(CC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3)S(=O)(=O)C)C

Origin of Product

United States

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